(3-Chloro-4-iodophenyl)methylurea

Herbicide Selectivity Crop Safety Structure-Activity Relationship

Researchers needing the precise 3-chloro-4-iodophenyl substitution pattern for selective herbicide development often face supply gaps. (3-Chloro-4-iodophenyl)methylurea (CAS 38655-14-0) directly matches the core structure claimed in GB1062680A and US3431289A, enabling definitive SAR and freedom-to-operate studies. • Confirmed crop-safety margin: quantitative selectivity data in the original patents distinguishes this di-halogenated urea from the 3,4-dibromo and non-halogenated analogues. • Ready for synthetic elaboration: the methylurea side-chain allows rapid diversification for potency and weed-spectrum optimization. • Single-batch consistency: supplied with full analytical documentation, eliminating lot-to-lot variability that can confound biological replication.

Molecular Formula C8H8ClIN2O
Molecular Weight 310.52 g/mol
Cat. No. B6626544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-iodophenyl)methylurea
Molecular FormulaC8H8ClIN2O
Molecular Weight310.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CNC(=O)N)Cl)I
InChIInChI=1S/C8H8ClIN2O/c9-6-3-5(1-2-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
InChIKeyBXDROUXMMMHEAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Chloro-4-iodophenyl)methylurea: Halogenated Phenylurea Building Block


(3-Chloro-4-iodophenyl)methylurea is a substituted urea derivative featuring a phenyl ring halogenated with both chlorine and iodine at the 3- and 4-positions, respectively, giving it a molecular weight of 310.52 g/mol [1]. This structural class is historically significant in agrochemistry, with this compound explicitly claimed in patents for selective herbicidal applications as part of a novel urea derivative series [2]. Its di-halogenated aromatic core makes it a versatile intermediate for further synthetic elaboration in both medicinal and agricultural chemistry contexts [3].

Halogenated phenylurea building block with 3-chloro-4-iodo substitution pattern
Suited for agrochemical SAR studies and selective herbicide lead optimization
Relevant for freedom-to-operate exploration around patented di-halogenated urea series

(3-Chloro-4-iodophenyl)methylurea: Generic Substitution Risks


Within the substituted phenylurea class, the specific 3-chloro-4-iodo substitution pattern is not a generic commodity feature; it is a key structural determinant claimed for a distinct selectivity profile. Historical patents explicitly distinguish compounds with a 3-chloro-4-iodophenyl group, like the target compound, from near neighbors such as 4-iodophenyl or 3,4-dibromophenyl analogs, on the basis of their reduced harm to crops while maintaining herbicidal efficacy [1]. Substituting with a 3,4-dichlorophenyl- or a non-halogenated analog, therefore, risks forfeiting the specific crop safety and herbicidal selectivity profile documented for this precise halogenation pattern, for which quantitative comparative data exists in the primary patent literature [1][2].

Target substitution
3-Chloro-4-iodophenyl core vs. 4-iodophenyl or 3,4-dibromophenyl analogs
Selectivity risk
Reported crop safety margin may not transfer; brominated analog caused harmful effects on peas and wheat in patent trials
Herbicidal profile
Distinct substitution pattern is specifically claimed for selective weed control; near neighbors may shift activity spectrum

(3-Chloro-4-iodophenyl)methylurea: Selectivity vs. Direct Analogs


Crop Safety vs. 3-Chloro-4-bromophenyl Analog

Agents containing the 3-chloro-4-iodophenyl urea derivative exhibited superior crop compatibility compared to the known 3-chloro-4-bromophenyl analog. In open-field tests, the N-(3-chloro-4-bromophenyl)-N,N-dimethyl urea reference caused harmful effects on peas and wheat [1]. In contrast, the invention's agents featuring the 3-chloro-4-iodophenyl moiety (which includes the target compound's core structure) were demonstrated to be much more compatible with the same crops, specifically peas, carrots, and wheat, while still completely destroying target weeds like mustard, stellaria, and chamomile [1].

Crop safety vs. bromo analog
Reported
Shift from harmful effect to no visible damage on peas/wheat/carrots (1–4 kg/ha)
Supports crop selectivity advantage over 3-chloro-4-bromophenyl comparator
Open-field trial; pre/post-germination; patent example context
Herbicide Selectivity Crop Safety Structure-Activity Relationship

Low-Rate Weed Spectrum Selectivity

The selectivity advantage is further quantified in greenhouse experiments. Agents based on the same di-halogenated phenylurea class as the target compound, containing the 3,4-dibromophenyl analog, required a rate of only 0.3 kg/hectare to completely destroy weeds (mustard, stellaria, french-weed, groundsel, chamomile) while leaving crops undamaged [1]. The patent establishes that the 3-chloro-4-iodophenyl derivatives share this high-selectivity, low-rate-efficacy profile, which is contrasted with a reference preparation that damaged or destroyed the crops at these rates [1].

Low-rate weed control
Class-level
0.3 kg/ha destroyed weeds without crop injury (greenhouse)
Indicates potential for low use-rate selectivity within di-halogenated class
Class-level inference from 3,4-dibromophenyl analog; data to verify for target compound
Weed Control Spectrum Application Rate Efficacy Pre-emergence Herbicide

Structural Specificity vs. 4-Iodo & 3,4-Dibromo Analogs

The patent GB1062680A explicitly claims a narrow class of compounds where the active species is defined as N-(3-chloro-4-iodophenyl)-N'-methoxy-N'-methylurea, distinct from its nearest neighbors: N-(4-iodophenyl)-N'-methoxy-N'-methylurea and N-(3,4-dibromophenyl)-N',N'-dimethylurea [1]. This precise structural claiming indicates that the combination of a 3-chloro and a 4-iodo substituent provides a unique activity or selectivity profile not achieved by the mono-iodinated or the di-brominated analogs. The target compound, (3-chloro-4-iodophenyl)methylurea, shares this critical phenyl substitution pattern, positioning it as a direct synthetic precursor or analog to the specifically claimed active ingredient [1][2].

Structural specificity
Class-level
3-chloro-4-iodophenyl claimed separately from 4-iodo and 3,4-dibromo in Markush structure
Implies unique selectivity contribution; essential for patent-space validation
GB1062680A Claim 1; non-obviousness context
Markush Structure Pharmacophore Agrochemical Patent Analysis

(3-Chloro-4-iodophenyl)methylurea: Validated Applications


Herbicide Lead with Proven Crop Safety

This compound serves as a direct lead or key intermediate for developing selective herbicides for pea, wheat, and carrot fields. Researchers can leverage the proven safety margin established by the 3-chloro-4-iodophenyl core (US3431289A, Example 8 [1]) as a starting point for further synthetic optimization, such as modifying the urea N'-substituent to enhance potency or alter the weed spectrum.

Agrochemical Patent Strategy: Claimed Chemical Space

The compound is essential for R&D teams conducting freedom-to-operate analyses or designing around the patent estate established by GB1062680A and US3431289A [1][2]. As one of only three core structures specifically claimed for a novel class of selective herbicides, its procurement is a necessary step for any experimental validation of this IP space.

SAR Probe for Halogenated Phenylureas

Given the pronounced difference in crop safety between the 3-chloro-4-iodophenyl and the 3-chloro-4-bromophenyl analogs [1], this compound is a critical SAR probe. It allows medicinal chemists to study the impact of the iodine substituent on target-site binding, physicochemical properties, and selectivity, helping to build predictive models for the design of next-generation agrochemicals or pharmaceuticals.

Application
Selection Property
Validation Focus
Selective herbicide lead optimization
3-Chloro-4-iodo core for crop safety
Crop injury endpoints in pea/wheat/carrot models
Freedom-to-operate analysis
Patented Markush substitution pattern
Scope differentiation vs. 4-iodo & 3,4-dibromo analogs
Halogenated phenylurea SAR probe
Iodine substituent effect
Target-site binding & selectivity model building

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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